molecular formula C16H22N4O4S2 B10969312 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B10969312
M. Wt: 398.5 g/mol
InChI Key: SBAOYSFBYUZPRD-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles This compound features a piperazine ring substituted with sulfonyl groups attached to a pyrazole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by sulfonylation and subsequent coupling with the piperazine ring. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine involves interactions with molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole and phenyl rings may also contribute to binding affinity and specificity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine
  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine
  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine

Uniqueness: 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N4O4S2

Molecular Weight

398.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C16H22N4O4S2/c1-3-20-14(2)16(13-17-20)26(23,24)19-11-9-18(10-12-19)25(21,22)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3

InChI Key

SBAOYSFBYUZPRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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